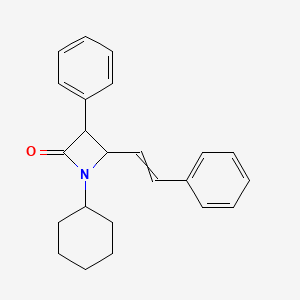![molecular formula C18H25NOSi B14208501 N-(4-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}butylidene)hydroxylamine CAS No. 831171-62-1](/img/structure/B14208501.png)
N-(4-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}butylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}butylidene)hydroxylamine is a complex organic compound characterized by its unique structure, which includes a dimethyl(phenyl)silyl group attached to a cyclohexa-2,4-dien-1-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}butylidene)hydroxylamine typically involves multiple steps, starting with the preparation of the cyclohexa-2,4-dien-1-yl intermediate. This intermediate is then reacted with dimethyl(phenyl)silyl chloride under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N-(4-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}butylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
科学的研究の応用
N-(4-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}butylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
作用機序
The mechanism by which N-(4-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}butylidene)hydroxylamine exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanaminium chloride: A structurally similar compound with different substituents.
Cyclopentadienone derivatives: Compounds with similar cyclohexa-dienone structures but different functional groups.
Uniqueness
N-(4-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}butylidene)hydroxylamine is unique due to the presence of the dimethyl(phenyl)silyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
831171-62-1 |
|---|---|
分子式 |
C18H25NOSi |
分子量 |
299.5 g/mol |
IUPAC名 |
N-[4-[3-[dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl]butylidene]hydroxylamine |
InChI |
InChI=1S/C18H25NOSi/c1-21(2,17-11-4-3-5-12-17)18-13-8-10-16(15-18)9-6-7-14-19-20/h3-5,8,11-16,20H,6-7,9-10H2,1-2H3 |
InChIキー |
BPOBLTTUYJJNQH-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1=CC=CC=C1)C2=CC(CC=C2)CCCC=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


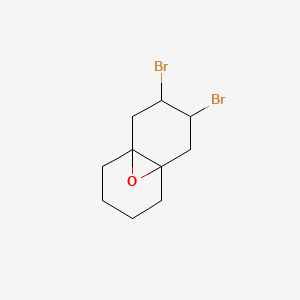
![2-[(2-Ethylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14208427.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methoxyaniline](/img/structure/B14208431.png)
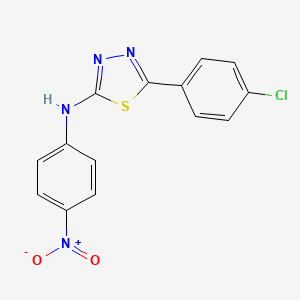
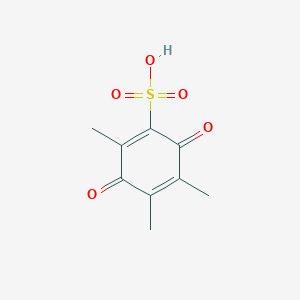

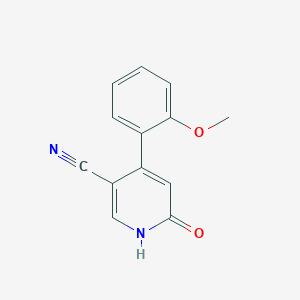

![(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal](/img/structure/B14208459.png)
![1-{4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl}-3-phenylprop-2-yn-1-one](/img/structure/B14208462.png)
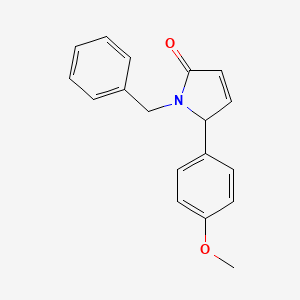
![2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one](/img/structure/B14208466.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B14208468.png)
